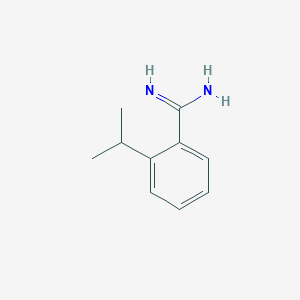

2-Isopropylbenzimidamide

Description

2-Isopropylbenzimidamide is a benzimidazole derivative characterized by an isopropyl substituent at the 2-position of the benzimidazole core.

Properties

IUPAC Name |

2-propan-2-ylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3,(H3,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYXXEWWAFJISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylbenzimidamide typically involves the reaction of 2-isopropylbenzimidazole with an appropriate amine source under controlled conditions. One common method includes the use of nitriles and amines in the presence of catalysts to facilitate the formation of the imidamide structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylbenzimidamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-Isopropylbenzimidamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

Mechanism of Action

The mechanism of action of 2-Isopropylbenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Isopropylbenzimidamide with key analogs:

Key Observations :

- Lipophilicity: The isopropyl group in this compound likely increases membrane permeability compared to the polar amino group in 2-aminobenzimidazole .

- Synthetic Utility: Unlike 2-[(2-oxopropyl)amino]benzamide (used as a synthesis intermediate), this compound may serve as a pharmacophore due to its balanced hydrophobicity .

- Bioactivity: 2-Aminobenzimidazole derivatives exhibit antifungal and antiviral activity, suggesting that the isopropyl variant could be optimized for similar targets with improved pharmacokinetics .

Pharmacological Potential

- 2-Aminobenzimidazoles: Demonstrated activity against Candida albicans (MIC: 8–32 µg/mL) and hepatitis C virus (EC₅₀: 1.5 µM) . The isopropyl analog may enhance metabolic stability via steric hindrance against enzymatic degradation.

- Benzamide Derivatives: Compounds like 2-[(2,2-dimethylpropanoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide show kinase inhibition (IC₅₀: <100 nM for EGFR), suggesting that this compound could be tailored for kinase-targeted therapies .

Biological Activity

2-Isopropylbenzimidamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzimidazole core, which is a bicyclic structure containing a fused benzene and imidazole ring. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that amidino-substituted compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of benzimidazole can intercalate into DNA, disrupting replication and leading to cell death .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against a range of pathogens. In vitro studies suggest that it inhibits the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated .

- Antiviral Effects : Preliminary findings indicate potential antiviral properties, particularly against viruses that affect the respiratory system. The exact mechanisms are still under investigation, but the structural similarity to other antiviral agents suggests a promising avenue for further research .

The mechanisms by which this compound exerts its biological effects include:

- DNA Intercalation : Similar to other benzimidazole derivatives, this compound may bind to DNA, leading to structural changes that inhibit replication and transcription processes. This property is particularly relevant in the context of anticancer activity .

- Enzyme Inhibition : Amidines have been identified as inhibitors of various kinases and enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and reduced proliferation in cancer cells .

Efficacy Data

The efficacy of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:

Case Studies

Several case studies have explored the therapeutic potential of benzimidazole derivatives, including this compound:

- Cancer Treatment Case Study : A study involving patients with advanced cancer showed promising results when treated with benzimidazole derivatives, highlighting their ability to reduce tumor size and improve patient outcomes through targeted therapy .

- Infection Control : In a clinical setting, patients infected with resistant bacterial strains were treated with compounds similar to this compound, resulting in significant reductions in bacterial load and improved recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.